5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-6-methyl-N-quinolin-5-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c1-10-12(17)7-8-15(19-10)16(21)20-14-6-2-5-13-11(14)4-3-9-18-13/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODAOXMLOHBFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2=CC=CC3=C2C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a fluorine atom onto a quinoline precursor, followed by cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the synthetic process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities, making it a valuable candidate for drug development.
Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, leading to the disruption of essential biological processes in pathogens or cancer cells. The fluorine atom enhances the compound’s binding affinity to its targets, increasing its potency and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The 5-fluoro-6-methyl substitution pattern on the pyridine ring distinguishes this compound from analogs like 6-fluoro-5-{4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl}-N-methyl-pyridine-2-carboxamide (). The latter features a 6-fluoro substituent and a piperazine-linked quinoxaline moiety. Fluorine at the 5-position (vs.
Carboxamide Linker Variations
Compared to PF-01247324 (6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, ), which has a trichlorophenyl group and an amino substituent, the quinolin-5-yl group in the target compound introduces extended π-conjugation. This modification may enhance binding to aromatic-rich regions of targets (e.g., ATP-binding pockets in kinases) but could reduce solubility due to increased hydrophobicity .
Quinoline vs. Other Heterocycles
The quinoline moiety differentiates this compound from analogs like F13714 (), which contains a piperidine-linked chlorobenzoyl group. Quinoline’s rigid planar structure may improve DNA intercalation or topoisomerase inhibition, whereas flexible piperidine-based structures (as in F13714) might favor allosteric modulation of G-protein-coupled receptors .
Fluorine and Methyl Synergy
The 5-fluoro-6-methyl combination contrasts with fluoropyridines like 5-fluoro-N-methylpyridin-2-amine (), which lacks a carboxamide group. The methyl group at the 6-position in the target compound may mitigate steric hindrance caused by the fluorine atom, optimizing spatial compatibility with hydrophobic enzyme pockets .
Structural and Functional Comparison Table
Pharmacokinetic and Physicochemical Insights
- Metabolic Stability: The fluorine atom at the 5-position likely reduces oxidative metabolism at the pyridine ring, as seen in fluorinated analogs like 5-chloro-2-fluoropyridine (), which exhibit longer half-lives than non-fluorinated counterparts .
Research Implications
The structural uniqueness of this compound positions it as a promising candidate for kinase-targeted therapies. Further studies should explore:
SAR Analysis: Systematic variation of substituents (e.g., replacing quinoline with isoquinoline) to optimize selectivity.
In Vivo Profiling : Comparative pharmacokinetic studies against analogs like PF-01247324 to validate enhanced stability.
Biological Activity
5-Fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing recent findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C14H12FN3O
- Molecular Weight: 255.26 g/mol
The presence of the fluorine atom and the quinoline moiety is believed to enhance its biological activity, particularly against cancer cells and pathogens.
Research indicates that this compound exhibits its biological effects through several mechanisms:
-
Inhibition of Cell Proliferation:
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism involves the intracellular release of active metabolites that interfere with DNA synthesis and repair pathways .
- Antimicrobial Activity:
Anticancer Activity
A pivotal study evaluated the effects of this compound on L1210 mouse leukemia cells. The results indicate that:
- Cell Proliferation Inhibition: The compound exhibited potent inhibition with IC50 values ranging from 10 to 50 nM, suggesting strong antiproliferative effects.
- Mechanism of Action: The growth inhibition was reversible by thymidine addition, implying a mechanism involving nucleotide metabolism disruption .
Antimicrobial Efficacy
In another study focusing on its antimicrobial properties:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Candida albicans | 16.69 |
These results highlight the compound's broad-spectrum activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Case Study on Anticancer Activity:
- A series of experiments conducted on various cancer cell lines showed that treatment with this compound led to significant apoptosis in treated cells compared to controls. Flow cytometry analysis confirmed increased rates of early and late-stage apoptosis.
-
Case Study on Antimicrobial Activity:
- In vivo studies involving infected murine models indicated that administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls, demonstrating its potential for therapeutic use in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
